4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine
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Overview
Description
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is a complex organic compound known for its diverse biological activities. It belongs to the class of iminosugars and is commonly used in proteomics research. The compound has a molecular formula of C21H23N3O4 and a molecular weight of 381.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine involves multiple steps. One common method includes the condensation of N-hydroxy methyl derivative of 2-(4-isobutyl phenyl) propionamide with phthalimide. This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistency and purity. The process includes the use of high-quality reagents and stringent quality control measures to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine involves its interaction with specific molecular targets and pathways. It acts as a small molecule inhibitor, interfering with enzymatic activities and protein functions. The compound’s iminosugar structure allows it to mimic natural substrates, thereby inhibiting key enzymes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: Similar in structure but with a different functional group, leading to distinct biological activities.
Morpholine derivatives: These compounds share the morpholine ring structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Uniqueness
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is unique due to its specific iminosugar structure, which imparts distinct biological activities and makes it a valuable tool in proteomics research. Its ability to inhibit key enzymes and interact with various molecular targets sets it apart from other similar compounds.
Properties
CAS No. |
1798887-61-2 |
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Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.432 |
IUPAC Name |
2-[(2R)-2-hydroxy-3-(4-morpholin-4-ylanilino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-24-20(26)18-3-1-2-4-19(18)21(24)27)13-22-15-5-7-16(8-6-15)23-9-11-28-12-10-23/h1-8,17,22,25H,9-14H2/t17-/m1/s1 |
InChI Key |
AGYFPPIMNXXXMS-QGZVFWFLSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Synonyms |
2-[(2R)-2-Hydroxy-3-[[4-morpholinyl)phenyl]amino]propyl]-1H-Isoindole-1,3(2H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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